4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride
CAS No.: 19160-20-4
Cat. No.: VC17879679
Molecular Formula: C16H15FN2O5S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19160-20-4 |
|---|---|
| Molecular Formula | C16H15FN2O5S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 4-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C16H15FN2O5S/c17-25(23,24)15-10-6-13(7-11-15)18-16(20)3-1-2-12-4-8-14(9-5-12)19(21)22/h4-11H,1-3H2,(H,18,20) |
| Standard InChI Key | BRKPXCJQKMMFPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The IUPAC name, 4-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride, systematically describes its structure: a benzene ring sulfonylated at the 4-position with a fluoride group, linked via an amide bond to a 4-nitrophenyl-substituted butanoyl chain . The molecular formula (C₁₆H₁₅FN₂O₅S) confirms the presence of 16 carbon atoms, 15 hydrogens, one fluorine, two nitrogens, five oxygens, and one sulfur . Key synonyms include NSC113922 and 4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride, as standardized across chemical databases .
Table 1: Synonyms and Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS No. | 19160-20-4 | |
| PubChem CID | 270837 | |
| NSC Number | 113922 | |
| DSSTox Substance ID | DTXSID50297084 | |
| Molecular Formula | C₁₆H₁₅FN₂O₅S |
Structural and Electronic Properties
The compound’s 2D structure features a sulfonyl fluoride group (-SO₂F) at the para position of the benzene ring, connected to a butanoyl-amino spacer terminating in a 4-nitrophenyl group. Computational analyses reveal a topological polar surface area (TPSA) of 117 Ų, suggesting high polarity and potential challenges in membrane permeability . The XLogP3 value of 3 indicates moderate lipophilicity, balancing solubility and cellular uptake . The presence of electron-withdrawing groups (nitro and sulfonyl fluoride) enhances electrophilicity at the sulfur center, a critical feature for covalent bonding with biological nucleophiles .
Synthesis and Reaction Pathways
Yield Optimization and Purification
Purification methods such as silica gel chromatography (eluting with DCM/ethyl acetate mixtures) are inferred from analogous syntheses . Reported yields for related sulfonyl fluoride syntheses range from 47% to 70%, depending on the efficiency of fluoridation and coupling steps .
Biochemical Reactivity and Enzyme Inhibition
Covalent Inhibition Mechanism
The sulfonyl fluoride moiety (-SO₂F) acts as an electrophilic "warhead," forming irreversible covalent bonds with nucleophilic residues (e.g., serine or cysteine) in enzyme active sites . This mechanism disrupts enzymatic function, making the compound a candidate for targeting proteases, esterases, or kinases. For example, analogous sulfonyl fluorides inhibit serine hydrolases by modifying catalytic triads.
Selectivity and Biological Targets
While specific targets of this compound are unconfirmed, its nitrophenyl group may enhance binding affinity to hydrophobic pockets in enzymes. The butanoyl spacer provides flexibility, allowing optimal positioning of the sulfonyl fluoride for covalent modification . Potential applications include:
-
Anti-inflammatory agents: Targeting serine proteases in coagulation cascades.
-
Anticancer therapies: Inhibiting kinases involved in cell proliferation.
-
Neurodegenerative disease: Modifying enzymes implicated in protein misfolding.
Physicochemical and Pharmacokinetic Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 366.4 g/mol | |
| XLogP3 | 3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 6 | |
| Topological Polar Surface Area | 117 Ų |
The compound’s high TPSA (117 Ų) and molecular weight (>300 g/mol) suggest limited blood-brain barrier penetration, aligning with Lipinski’s Rule of Five exceptions common to covalent inhibitors . Its moderate lipophilicity (XLogP3 = 3) may facilitate cellular uptake while maintaining aqueous solubility for in vitro assays .
Future Directions in Drug Development
Despite its promise, challenges remain in optimizing selectivity and pharmacokinetics. Strategies include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume